molecular formula C18H13Cl2NO3 B4751954 2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile

2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile

Cat. No. B4751954
M. Wt: 362.2 g/mol
InChI Key: WWGFKBWXDSQBIA-LFYBBSHMSA-N
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Description

2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile, commonly known as DCPTA, is a synthetic compound that has been extensively studied for its potential use in the field of plant growth regulation. DCPTA belongs to the family of acrylonitrile derivatives, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of DCPTA is not well understood. However, it is believed to act by modulating the levels of plant hormones such as abscisic acid and gibberellins. DCPTA has been found to increase the levels of abscisic acid and decrease the levels of gibberellins, which leads to enhanced plant growth and stress tolerance.
Biochemical and Physiological Effects
DCPTA has been found to have a wide range of biochemical and physiological effects on plants. It has been found to increase the levels of chlorophyll and carotenoids, which are important pigments involved in photosynthesis. DCPTA has also been found to increase the levels of antioxidants, which help protect plants from oxidative stress. Additionally, DCPTA has been found to increase the activity of various enzymes involved in plant growth and stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPTA in lab experiments is its ability to enhance plant growth and stress tolerance. This makes it a valuable tool for studying the effects of various environmental stresses on plants. Additionally, DCPTA is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using DCPTA in lab experiments. One of the main limitations is its potential toxicity to plants at high concentrations. Additionally, DCPTA may have different effects on different plant species, which can make it difficult to generalize its effects.

Future Directions

There are several future directions for research on DCPTA. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how DCPTA affects plant growth and stress tolerance. Another area of research is to explore the potential use of DCPTA in agriculture. DCPTA has been found to increase the growth and stress tolerance of various crops, which could have important implications for food security. Finally, there is also potential for using DCPTA in the development of new plant-based products, such as cosmetics and pharmaceuticals.

Scientific Research Applications

DCPTA has been extensively studied for its potential use in plant growth regulation. It has been found to increase the growth of various plants, including rice, wheat, and soybean. DCPTA has also been found to enhance the resistance of plants to various environmental stresses, such as drought and salinity.

properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-2-22-16-8-18-17(23-10-24-18)6-11(16)5-12(9-21)14-4-3-13(19)7-15(14)20/h3-8H,2,10H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFKBWXDSQBIA-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=C(C#N)C3=C(C=C(C=C3)Cl)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=C(C=C(C=C3)Cl)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 3
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 4
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 5
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 6
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2-(2,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile

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